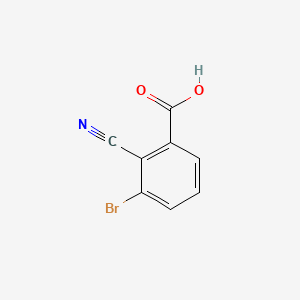

3-Bromo-2-cyanobenzoic acid

Beschreibung

3-Bromo-2-cyanobenzoic acid is a halogenated benzoic acid derivative characterized by a bromine atom at the 3-position and a cyano group at the 2-position of the aromatic ring. This compound is of interest in organic synthesis and pharmaceutical research due to its dual functional groups, which enable diverse reactivity. The bromine atom facilitates electrophilic substitution reactions, while the electron-withdrawing cyano group enhances acidity and influences regioselectivity in further derivatization .

Eigenschaften

IUPAC Name |

3-bromo-2-cyanobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrNO2/c9-7-3-1-2-5(8(11)12)6(7)4-10/h1-3H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDEWDZYUGYZLEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)C#N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wissenschaftliche Forschungsanwendungen

3-Bromo-2-cyanobenzoic acid has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: It serves as a building block for the synthesis of biologically active molecules that can be used in drug discovery and development.

Medicine: Derivatives of this compound are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: It is used in the production of specialty chemicals and materials, such as dyes and polymers.

Wirkmechanismus

The mechanism of action of 3-bromo-2-cyanobenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyano group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The bromine atom can also affect the compound’s reactivity and stability.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogs

The following table compares 3-Bromo-2-cyanobenzoic acid with key analogs in terms of substituents, molecular formulas, and applications:

Notes:

- Electronic Effects: The cyano group in this compound imparts stronger electron-withdrawing effects compared to halogens (Cl, F) in analogs, lowering the pKa of the carboxylic acid and enhancing reactivity in nucleophilic acyl substitutions .

- Steric Considerations : Bulkier substituents like the benzyloxy group in 5-Bromo-2-[(3-chlorobenzyl)oxy]benzoic acid reduce solubility in polar solvents compared to smaller groups (e.g., CN, F) .

Physicochemical Properties

- Solubility: this compound exhibits moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) due to its carboxylic acid and cyano groups. In contrast, 3-Bromo-2-chlorobenzoic acid shows higher solubility in chlorinated solvents like dichloromethane .

- Melting Points: Bromine and cyano substituents increase melting points compared to non-halogenated analogs. For instance, this compound (unreported MP) is expected to melt at >150°C based on analogs like 3-Bromo-2-fluorobenzoic acid (MP: 165–167°C) .

Research Findings and Commercial Status

- Synthetic Challenges: The discontinuation of this compound by suppliers highlights its complex synthesis, involving hazardous intermediates like cyanogen bromide .

- Market Alternatives : 3-Bromo-2-chlorobenzoic acid remains more accessible, with suppliers offering custom synthesis upon request, reflecting its broader utility in catalysis .

Biologische Aktivität

3-Bromo-2-cyanobenzoic acid (C8H4BrNO2) is a halogenated aromatic compound that has gained attention in various fields of research, particularly in medicinal chemistry and biochemistry. Its unique structural features, including the presence of a bromine atom and a cyano group, contribute to its biological activity. This article reviews the biological properties, mechanisms of action, and potential applications of this compound based on diverse sources.

This compound is characterized by:

- Molecular Formula : C8H4BrNO2

- Molecular Weight : 232.03 g/mol

- Structural Features : A bromine atom at the meta position and a cyano group at the ortho position relative to the carboxylic acid group.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The cyano group can participate in hydrogen bonding, enhancing binding affinity to biological targets. The bromine atom influences the compound's reactivity and stability, which may modulate its pharmacological effects.

Anticancer Properties

Several studies have investigated the potential anticancer effects of derivatives of this compound. These compounds have shown promise in inhibiting cancer cell proliferation through various mechanisms, including:

- Induction of apoptosis in cancer cells.

- Disruption of microtubule dynamics during cell division, leading to multipolar spindle formation .

Anti-inflammatory Activity

Research indicates that certain derivatives exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This suggests potential therapeutic applications in treating inflammatory diseases.

Study 1: Inhibition of Cancer Cell Growth

A study focused on the synthesis and evaluation of this compound derivatives demonstrated significant cytotoxic effects on human cancer cell lines. The results indicated that these compounds could effectively induce cell cycle arrest and apoptosis, highlighting their potential as anticancer agents .

Study 2: Anti-inflammatory Effects

Another investigation into the anti-inflammatory properties of related compounds revealed that they could significantly reduce inflammation markers in vitro. This study supports the hypothesis that this compound derivatives may serve as therapeutic agents for inflammatory conditions.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 3-Bromo-5-cyanobenzoic acid | Cyano group at position 5 | Similar anticancer properties |

| 2-Bromo-4-cyanobenzoic acid | Bromine at position 2 | Varies; less studied |

| 3-Chloro-2-cyanobenzoic acid | Chlorine instead of bromine | Potentially different reactivity |

Applications in Research and Industry

This compound serves as a versatile building block in organic synthesis, particularly in drug development. Its derivatives are explored for:

- Drug Discovery : Development of novel therapeutic agents targeting specific diseases.

- Biochemical Probes : Used in studies to understand enzyme activities and receptor interactions.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-bromo-2-cyanobenzoic acid, and how can reaction yields be optimized?

- Methodological Answer : The synthesis typically involves halogenation and cyanation of benzoic acid derivatives. For bromo-cyano substitution, a two-step approach is common:

Bromination : Electrophilic aromatic bromination of 2-cyanobenzoic acid using Br₂/FeBr₃ or N-bromosuccinimide (NBS) under controlled conditions .

Cyanation : If the cyano group is introduced post-bromination, copper(I)-catalyzed cyanation (e.g., using KCN/CuCN) can be employed .

- Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (e.g., 1.2 equivalents of Br₂) and temperature (0–25°C) to minimize side products like dibrominated analogs. Purity validation (>95% by HPLC) is critical, as impurities can skew downstream applications .

Q. How can spectroscopic techniques (NMR, IR, MS) be used to confirm the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : The aromatic protons adjacent to electron-withdrawing groups (Br, CN) show deshielding (δ 7.8–8.5 ppm). The absence of a carboxylic acid proton (δ ~12 ppm) indicates deprotonation or ester formation during analysis .

- IR : Look for characteristic peaks: C≡N stretch (~2230 cm⁻¹), C=O (carboxylic acid, ~1700 cm⁻¹), and C-Br (~600 cm⁻¹) .

- Mass Spectrometry : The molecular ion [M-H]⁻ should match the theoretical mass (C₈H₄BrNO₂: 242.94 g/mol). Fragmentation patterns should confirm Br and CN loss .

Q. What precautions are necessary for handling and storing this compound to ensure stability?

- Methodological Answer :

- Storage : Keep in airtight, light-resistant containers at 0–4°C to prevent degradation of the cyano group. Desiccants (e.g., silica gel) mitigate hydrolysis .

- Handling : Use inert atmospheres (N₂/Ar) during synthesis to avoid oxidation. Purity checks (HPLC) post-storage are recommended, as exposure to humidity can reduce activity by >10% .

Advanced Research Questions

Q. How can conflicting NMR and mass spectrometry data for this compound be resolved?

- Methodological Answer :

- Scenario : Discrepancies may arise from isotopic interference (Br has ~50% ⁷⁹Br and ⁸¹Br) or adduct formation in MS.

- Resolution :

NMR : Use ²D-COSY to assign overlapping aromatic signals.

MS/MS : Employ high-resolution mass spectrometry (HRMS) to distinguish isotopic clusters and identify adducts (e.g., [M+Na]⁺ vs. [M+H]⁺).

Cross-validation : Compare with computational predictions (DFT for NMR chemical shifts) .

Q. What strategies improve the regioselectivity of bromination in 2-cyanobenzoic acid derivatives?

- Methodological Answer :

- Directing Groups : The cyano group directs bromination to the ortho position. Use Lewis acids (e.g., FeCl₃) to enhance selectivity .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize transition states, reducing para-brominated byproducts.

- Kinetic Control : Lower temperatures (0°C) favor ortho substitution. Validate regiochemistry via NOESY NMR or X-ray crystallography .

Q. How does the electronic nature of substituents (Br, CN) influence the acidity of this compound?

- Methodological Answer :

- Computational Analysis : Perform DFT calculations (e.g., Gaussian) to map electron density. The electron-withdrawing Br and CN groups increase acidity by stabilizing the deprotonated form.

- Experimental Validation : Titrate with NaOH and compare pKa values to analogs (e.g., 3-bromo-2-methylbenzoic acid, pKa ~2.8 vs. ~1.9 for the cyano derivative) .

Q. What role does this compound play in synthesizing bioactive molecules?

- Methodological Answer :

- Pharmaceutical Intermediates : The compound serves as a precursor for kinase inhibitors or antimicrobial agents. For example:

- Suzuki Coupling : React with aryl boronic acids to introduce biaryl motifs common in drug scaffolds .

- Cyano Reduction : Convert CN to NH₂ for amide bond formation .

- Case Study : A 2024 study modified the cyano group to create a COX-2 inhibitor analog with IC₅₀ = 0.8 μM .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.